N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl group. Subsequent steps involve the bromination and fluorination of the phenyl ring, and finally, the attachment of the sulfanylacetamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The thieno[2,3-d]pyrimidine core can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with molecular targets such as proteins and enzymes. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and phenyl-substituted acetamides. These compounds share structural similarities but differ in the specific substituents attached to the core structure.
Uniqueness
What sets N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide apart is its combination of bromine, fluorine, chlorine, and sulfur atoms, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H11BrClF2N3OS2 |
---|---|
Molecular Weight |
526.8 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H11BrClF2N3OS2/c21-14-5-12(23)6-15(24)18(14)27-16(28)8-30-20-17-13(7-29-19(17)25-9-26-20)10-1-3-11(22)4-2-10/h1-7,9H,8H2,(H,27,28) |
InChI Key |
IOHTXEJGWGNPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4Br)F)F)Cl |
Origin of Product |
United States |
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